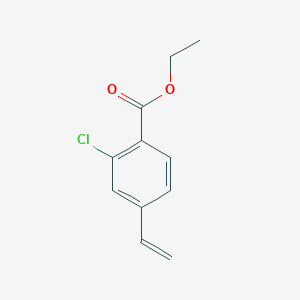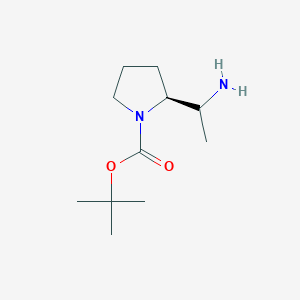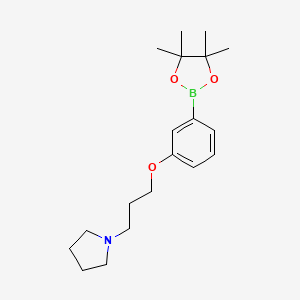
1-(4-Iodophenyl)-3-methylbutan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, new ethynyl derivatives were synthesized from 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl (phenyl)verdazyls using Sonogashira cross-coupling reactions carried out in two stages . Another study reported the synthesis of N-(4-iodophenyl)-β-alanine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds such as “1-(4-Iodophenyl)ethan-1-one” has been analyzed . It’s important to note that the structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Iodophenyl)-3-methylbutan-1-amine” were not found, reactions of related compounds have been studied. For instance, Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl (phenyl)verdazyls have been reported .Wissenschaftliche Forschungsanwendungen
1. Mass Spectrometry in Studying Metabolites
Weinkam, Gal, Callery, and Castagnoli (1976) utilized chemical ionization mass spectrometry to study the stereoselective metabolism of a chiral psychotomimetic amine, providing insights into metabolite formation and substrate disappearance. This method proved effective for initial analysis of in vitro metabolic reactions (Weinkam, R., Gal, J., Callery, P., & Castagnoli, N. (1976)).
2. Complexation-Induced Activation in Organic Synthesis
Oshima, Kitazono, and Aoyama (1997) explored the regioselective alkylation of methyl fucopyranoside via complexation with phenylboronic acid in the presence of a tertiary amine, indicating the role of amines in facilitating organic synthesis (Oshima, K., Kitazono, E., & Aoyama, Y. (1997)).
3. Structural Studies of NH and OH Proton Donors with Amines
Castaneda, Denisov, and Schreiber (2001) examined the structures of complexes formed by aromatic NH and OH proton donors with aliphatic amines, contributing to the understanding of hydrogen bonding and complex formation in chemistry (Castaneda, J. P., Denisov, G., & Schreiber, V. (2001)).
4. Role in Pharmaceutical Intermediates
Fleck, Mcwhorter, DeKam, and Pearlman (2003) developed a process for synthesizing N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, demonstrating the importance of such compounds in pharmaceutical manufacturing (Fleck, T., Mcwhorter, W., DeKam, R. N., & Pearlman, B. A. (2003)).
5. Catalysis in Hydrogenation-Decarbonylation
Verduyckt, Coeck, and Vos (2017) investigated the Ru-catalyzed hydrogenation–decarbonylation of amino acids to primary amines, highlighting the role of amines in the production of bio-based chemicals (Verduyckt, J., Coeck, R., & Vos, D. (2017)).
6. X-Ray Structures and Computational Studies
Nycz, Małecki, Zawiazalec, and Paździorek (2011) characterized several cathinones using techniques like X-ray diffraction, contributing to understanding the structural properties of related amines (Nycz, J., Małecki, G., Zawiazalec, M., & Paździorek, T. (2011)).
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKXGVCSGZPDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane](/img/structure/B1403217.png)












![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)